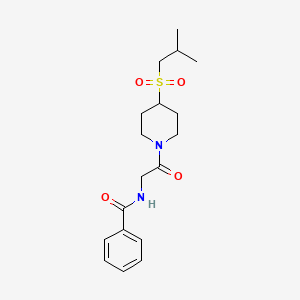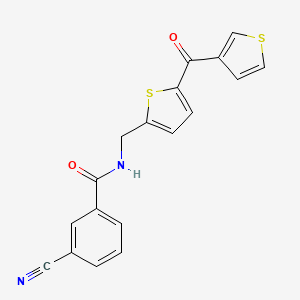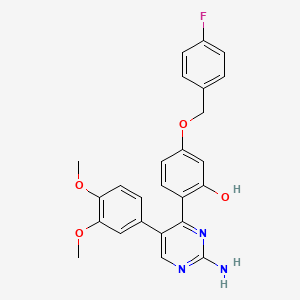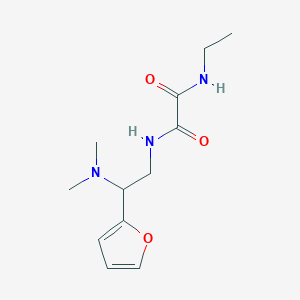![molecular formula C18H24N4O3 B2494516 tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate CAS No. 2034384-19-3](/img/structure/B2494516.png)
tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a tert-butyl carbamate group
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which are a key component of this compound, are utilized in a diverse range of applications . They have been deployed in traditional applications in pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to show a broad range of chemical and biological properties . They have been used in the development of new drugs .
Biochemical Pathways
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Imidazole derivatives are known to show different biological activities .
Action Environment
The synthesis of imidazole derivatives has been a topic of recent advances , suggesting that the action environment could be an important factor in their efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps, including protection, alkylation, and acylation reactionsThe final step involves the acylation of the intermediate compound to introduce the tert-butyl carbamate group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted benzimidazole or pyrrolidine derivatives .
Scientific Research Applications
Tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,3-Diisopropylbenzimidazolium Bromide: This compound shares the benzimidazole core but differs in its substituents, leading to different chemical properties and applications.
Benzo[d]imidazo[2,1-b]thiazole Derivatives: These compounds also contain a benzimidazole moiety but are fused with a thiazole ring, resulting in unique biological activities and synthetic applications.
Uniqueness
Tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate is unique due to its combination of a benzimidazole moiety, a pyrrolidine ring, and a tert-butyl carbamate group. This structure provides a balance of stability, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[2-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-18(2,3)25-17(24)19-10-16(23)21-9-8-13(11-21)22-12-20-14-6-4-5-7-15(14)22/h4-7,12-13H,8-11H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQICNNIAZYQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCC(C1)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494434.png)



![2,6-difluoro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2494441.png)

![8-benzoyl-9-(4-ethylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2494443.png)


![Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2494449.png)
![N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide](/img/structure/B2494451.png)

![4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2494454.png)

